Cas no 1805963-19-2 (Ethyl 6-bromo-4-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetate)

Ethyl 6-bromo-4-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetate is a versatile pyridine-based intermediate with significant utility in pharmaceutical and agrochemical synthesis. Its structural features, including the bromo, chloromethyl, and difluoromethyl substituents, enhance reactivity and enable selective functionalization, making it valuable for constructing complex heterocyclic frameworks. The ethyl ester group provides additional synthetic flexibility for further derivatization. This compound is particularly useful in cross-coupling reactions and nucleophilic substitutions, facilitating the development of bioactive molecules. Its stability under standard handling conditions ensures reliable performance in multi-step synthetic routes. Suitable for research and industrial applications, it serves as a key building block in medicinal chemistry and material science.
Ethyl 6-bromo-4-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetate structure
1805963-19-2 structure
Product name:Ethyl 6-bromo-4-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetate
CAS No:1805963-19-2
MF:C11H11BrClF2NO2
MW:342.564348459244
CID:4808568

Ethyl 6-bromo-4-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 6-bromo-4-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetate
    • Inchi: 1S/C11H11BrClF2NO2/c1-2-18-9(17)4-7-10(11(14)15)6(5-13)3-8(12)16-7/h3,11H,2,4-5H2,1H3
    • InChI Key: WCYDBGXKHCQNAB-UHFFFAOYSA-N
    • SMILES: BrC1=CC(CCl)=C(C(F)F)C(CC(=O)OCC)=N1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 284
  • Topological Polar Surface Area: 39.2
  • XLogP3: 3.1

Ethyl 6-bromo-4-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029051998-1g
Ethyl 6-bromo-4-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetate
1805963-19-2 97%
1g
$1,579.40 2022-04-01

Additional information on Ethyl 6-bromo-4-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetate

Comprehensive Overview of Ethyl 6-bromo-4-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetate (CAS No. 1805963-19-2)

Ethyl 6-bromo-4-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetate (CAS No. 1805963-19-2) is a highly specialized pyridine derivative with significant applications in pharmaceutical and agrochemical research. This compound, characterized by its unique bromo, chloromethyl, and difluoromethyl functional groups, has garnered attention for its potential in drug discovery and material science. Its molecular structure, combining halogenated and fluorinated moieties, makes it a valuable intermediate for synthesizing bioactive molecules.

In recent years, the demand for fluorinated pyridine derivatives has surged due to their enhanced metabolic stability and bioavailability, traits highly sought after in modern medicinal chemistry. Researchers are particularly interested in CAS No. 1805963-19-2 for its role in developing kinase inhibitors and antimicrobial agents. The compound's chloromethyl group offers versatile reactivity, enabling further functionalization, while the difluoromethyl moiety contributes to lipophilicity, a critical factor in drug design.

The synthesis of Ethyl 6-bromo-4-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetate involves multi-step organic reactions, including halogenation and esterification. Its CAS No. 1805963-19-2 serves as a key identifier in chemical databases, facilitating procurement for academic and industrial labs. With the rise of AI-driven drug discovery, this compound has been featured in computational studies predicting novel bioactive scaffolds, aligning with trends in high-throughput screening and fragment-based drug design.

Environmental and regulatory considerations are also pivotal when handling halogenated compounds. While 1805963-19-2 is not classified as hazardous under current guidelines, proper storage and handling protocols are recommended to ensure stability. The compound's compatibility with green chemistry principles, such as solvent-free reactions or catalytic methods, is an area of active investigation, reflecting the industry's shift toward sustainable practices.

From a commercial perspective, Ethyl 6-bromo-4-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetate is available through specialized chemical suppliers, often in milligram to kilogram quantities. Its pricing and purity (typically >95%) vary based on application requirements. Analytical techniques like HPLC, NMR, and mass spectrometry are employed for quality control, ensuring consistency for end-users in R&D.

Looking ahead, the versatility of CAS No. 1805963-19-2 positions it as a candidate for emerging fields like proteolysis-targeting chimeras (PROTACs) and covalent inhibitors. As the scientific community explores novel therapeutic modalities, this compound's structural features may unlock innovative pathways in target engagement and selectivity optimization.

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